molecular formula C14H18N4O2 B500287 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide CAS No. 941912-73-8

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide

Cat. No. B500287
CAS RN: 941912-73-8
M. Wt: 274.32g/mol
InChI Key: NKYKHJAPHBXUKX-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide, also known as DMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTP is a triazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The exact mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide is not fully understood. However, it has been suggested that 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in various cell lines. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has been found to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. Moreover, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has been found to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide. One of the potential applications of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide is in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Moreover, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has been found to exhibit anticancer properties, and further research is needed to explore its potential as a cancer therapy. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has been found to exhibit neuroprotective effects, and further research is needed to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzylamine with 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylic acid, followed by the coupling of the resulting intermediate with 4-methoxyphenylacetyl chloride. The final product is obtained through purification and isolation by column chromatography.

Scientific Research Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-15-11(2)18(17-10)9-8-14(19)16-12-4-6-13(20-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYKHJAPHBXUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide

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